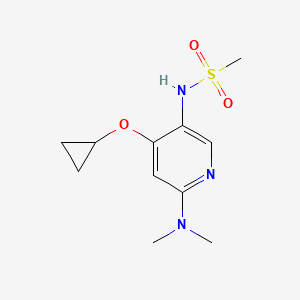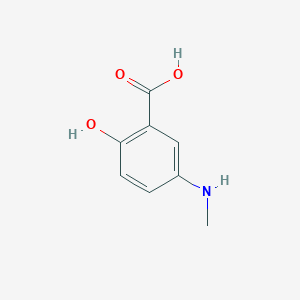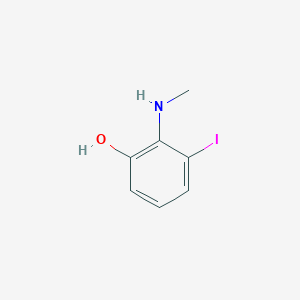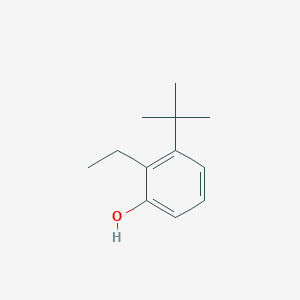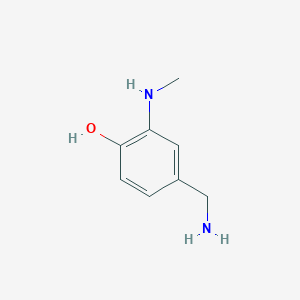
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a cyclopropoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. The purification of the final product is usually achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a variety of nitrogen-containing compounds.
Applications De Recherche Scientifique
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the tert-butyl and cyclopropoxy groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tert-butyl-2-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
1-Tert-butyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-Tert-butyl-3-ethoxy-2-nitrobenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene is unique due to the presence of the cyclopropoxy group, which introduces strain and affects the compound’s reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactions and for developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-tert-butyl-3-cyclopropyloxy-2-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10-5-4-6-11(12(10)14(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
Clé InChI |
LMUQMVUGQGJQIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



